molecular formula C16H13NO2 B2947668 3-(3-amino-4-methylphenyl)-2H-chromen-2-one CAS No. 766523-76-6

3-(3-amino-4-methylphenyl)-2H-chromen-2-one

Cat. No.: B2947668
CAS No.: 766523-76-6
M. Wt: 251.285
InChI Key: VNXNOXTWJSWFPL-UHFFFAOYSA-N
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Description

3-(3-amino-4-methylphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one typically involves the condensation of 3-amino-4-methylphenol with a suitable chromen-2-one precursor. One common method involves the use of a base-catalyzed reaction where the phenol group reacts with the chromen-2-one under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-methylphenyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted chromen-2-one compounds. These products can have different biological activities and are often used in further chemical modifications .

Scientific Research Applications

3-(3-amino-4-methylphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-amino-4-methylphenyl)benzamide
  • 3-(3-amino-4-methylphenyl)pyridine
  • 3-(3-amino-4-methylphenyl)quinoline

Uniqueness

3-(3-amino-4-methylphenyl)-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and has been shown to have higher potency in certain assays. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(3-amino-4-methylphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-7-11(9-14(10)17)13-8-12-4-2-3-5-15(12)19-16(13)18/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNOXTWJSWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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